1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a cyclopropyl group, a pyrrolidinone ring, and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.
Introduction of the Cyclopropyl Group: This can be achieved via cyclopropanation reactions using reagents like diazomethane.
Attachment of the Thiophene Moiety: This step might involve coupling reactions such as Suzuki or Stille coupling.
Formation of the Urea Linkage: The final step could involve the reaction of an amine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(phenylmethyl)urea
- 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea
Uniqueness
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness might translate to different biological activities or chemical reactivity.
Biological Activity
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of derivatives characterized by the presence of a cyclopropyl group, a pyrrolidinone ring, and a thiophene moiety, which contribute to its unique pharmacological properties.
The molecular formula of this compound is C13H16N2O2S, with a molecular weight of 272.35 g/mol. The structure includes functional groups that are known to interact with various biological targets, making it a candidate for further pharmacological exploration.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, potentially influencing cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the same chemical family. For example, derivatives containing the 5-oxopyrrolidine structure have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that these compounds could reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 | TBD | Current Study |
Cisplatin | A549 | 10 | Standard |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, derivatives similar to this compound have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and gastrointestinal disorders, respectively .
Case Studies
In one study focusing on the synthesis and biological evaluation of 5-oxopyrrolidine derivatives, it was found that compounds with structural modifications similar to this compound exhibited notable cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .
Properties
IUPAC Name |
1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-6-9(8-16(12)10-3-4-10)15-13(18)14-7-11-2-1-5-19-11/h1-2,5,9-10H,3-4,6-8H2,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPDEFPGZRSFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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